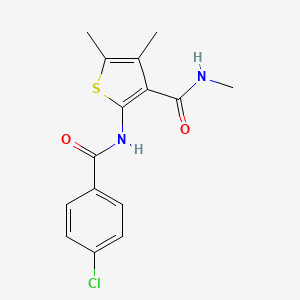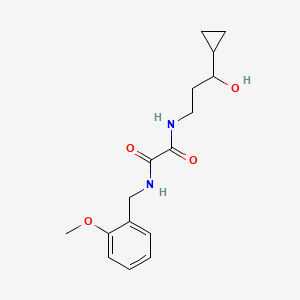
N1-(3-cyclopropyl-3-hydroxypropyl)-N2-(2-methoxybenzyl)oxalamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N1-(3-cyclopropyl-3-hydroxypropyl)-N2-(2-methoxybenzyl)oxalamide, also known as CX-5461, is a small molecule inhibitor that targets RNA polymerase I transcription. RNA polymerase I is responsible for the synthesis of ribosomal RNA (rRNA), which is necessary for the production of ribosomes and protein synthesis. CX-5461 has been shown to be effective in inhibiting the growth of cancer cells that are dependent on RNA polymerase I transcription, making it a promising candidate for cancer therapy.
作用机制
N1-(3-cyclopropyl-3-hydroxypropyl)-N2-(2-methoxybenzyl)oxalamide works by binding to the DNA template of RNA polymerase I and preventing the initiation of transcription. This leads to a decrease in rRNA synthesis, which in turn inhibits the production of ribosomes and protein synthesis. Cancer cells that are dependent on RNA polymerase I transcription are particularly sensitive to N1-(3-cyclopropyl-3-hydroxypropyl)-N2-(2-methoxybenzyl)oxalamide, as they require high levels of rRNA synthesis for their rapid growth and proliferation.
Biochemical and Physiological Effects
N1-(3-cyclopropyl-3-hydroxypropyl)-N2-(2-methoxybenzyl)oxalamide has been shown to have a number of biochemical and physiological effects on cancer cells. In addition to inhibiting RNA polymerase I transcription, it has been shown to induce DNA damage and activate the p53 pathway, leading to cell cycle arrest and apoptosis. N1-(3-cyclopropyl-3-hydroxypropyl)-N2-(2-methoxybenzyl)oxalamide has also been shown to have anti-angiogenic effects, which may contribute to its anti-cancer activity.
实验室实验的优点和局限性
N1-(3-cyclopropyl-3-hydroxypropyl)-N2-(2-methoxybenzyl)oxalamide has several advantages as a research tool. It is highly selective for cancer cells that are dependent on RNA polymerase I transcription, making it a valuable tool for studying the role of this pathway in cancer. N1-(3-cyclopropyl-3-hydroxypropyl)-N2-(2-methoxybenzyl)oxalamide is also effective at inhibiting the growth of cancer cells that are resistant to conventional chemotherapy, which may provide new treatment options for patients with drug-resistant cancers.
However, N1-(3-cyclopropyl-3-hydroxypropyl)-N2-(2-methoxybenzyl)oxalamide also has some limitations as a research tool. It has a relatively short half-life, which may limit its effectiveness in vivo. In addition, its mechanism of action is complex and not fully understood, which may complicate interpretation of experimental results.
未来方向
There are several future directions for research on N1-(3-cyclopropyl-3-hydroxypropyl)-N2-(2-methoxybenzyl)oxalamide. One area of focus is the development of more potent and selective inhibitors of RNA polymerase I transcription. Another area of interest is the identification of biomarkers that can predict which cancer patients are most likely to respond to N1-(3-cyclopropyl-3-hydroxypropyl)-N2-(2-methoxybenzyl)oxalamide treatment. Finally, there is interest in exploring the potential of N1-(3-cyclopropyl-3-hydroxypropyl)-N2-(2-methoxybenzyl)oxalamide in combination with other cancer therapies, such as immunotherapy or targeted therapies, to improve treatment outcomes.
合成方法
N1-(3-cyclopropyl-3-hydroxypropyl)-N2-(2-methoxybenzyl)oxalamide is synthesized through a multi-step process that involves the coupling of two key intermediates, 2-methoxybenzylamine and cyclopropylacetaldehyde, followed by oxalamide formation. The final product is obtained through purification and crystallization.
科学研究应用
N1-(3-cyclopropyl-3-hydroxypropyl)-N2-(2-methoxybenzyl)oxalamide has been extensively studied for its potential in cancer therapy. It has been shown to be effective in inhibiting the growth of a wide range of cancer cell lines, including those that are resistant to conventional chemotherapy. N1-(3-cyclopropyl-3-hydroxypropyl)-N2-(2-methoxybenzyl)oxalamide has also been shown to selectively target cancer cells that are dependent on RNA polymerase I transcription, while sparing normal cells.
属性
IUPAC Name |
N-(3-cyclopropyl-3-hydroxypropyl)-N'-[(2-methoxyphenyl)methyl]oxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22N2O4/c1-22-14-5-3-2-4-12(14)10-18-16(21)15(20)17-9-8-13(19)11-6-7-11/h2-5,11,13,19H,6-10H2,1H3,(H,17,20)(H,18,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ULQCCUJGYOTIJW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1CNC(=O)C(=O)NCCC(C2CC2)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N1-(3-cyclopropyl-3-hydroxypropyl)-N2-(2-methoxybenzyl)oxalamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

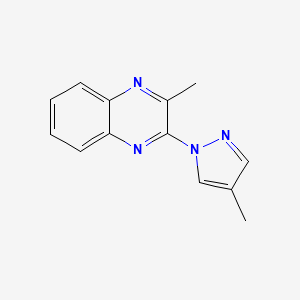
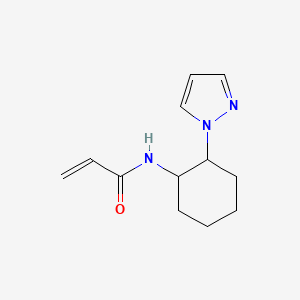
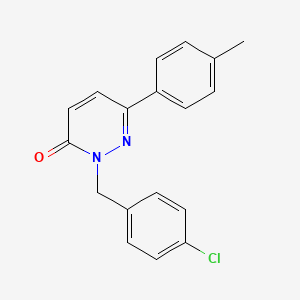
![(1S,2R,3S,4S)-7-[(tert-butoxy)carbonyl]-3-(methoxycarbonyl)-7-azabicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B2677362.png)
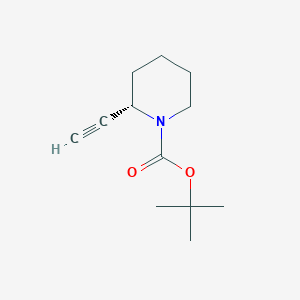
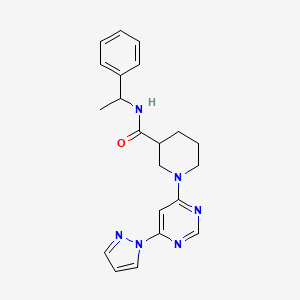
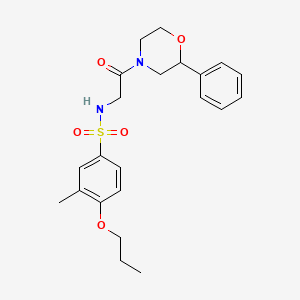
![2-[(2,5-Dimethylphenyl)methyl]-4,7,8-trimethyl-6-propan-2-ylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2677368.png)
![N-(6-ethylbenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)-3-phenoxypropanamide hydrochloride](/img/structure/B2677369.png)
![9-(3-chloro-4-methoxyphenyl)-3-(2-ethoxyethyl)-1,7-dimethyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2677371.png)
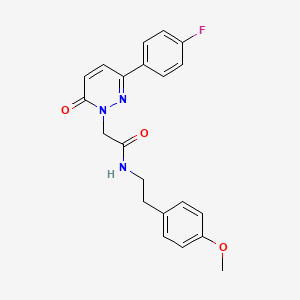
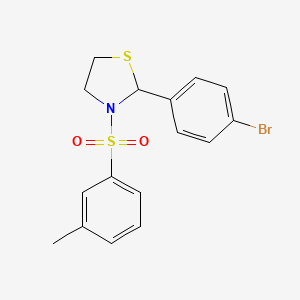
![N-(3-(dimethylamino)propyl)-4-ethoxy-N-(6-fluorobenzo[d]thiazol-2-yl)benzamide hydrochloride](/img/structure/B2677378.png)
